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Abstract
Erysotrine is a prominent member of the Erythrina alkaloids, a class of structurally complex

natural products characterized by a unique tetracyclic spiroamine skeleton. First discovered in

plants of the Erythrina genus, these compounds have long been recognized for their potent

bioactivities, historically associated with traditional medicines exhibiting curare-like effects. This

technical guide provides a comprehensive overview of the discovery and history of Erysotrine,

detailing its isolation from natural sources, the elucidation of its intricate molecular structure,

key achievements in its total chemical synthesis, and its significant pharmacological role as a

competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). Quantitative

data, detailed experimental protocols, and pathway diagrams are presented to serve as a

resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Isolation
The investigation of alkaloids from the pantropical genus Erythrina (Fabaceae) began in the

early 20th century, spurred by reports of the plant extracts' curare-like, paralytic, and sedative

properties in traditional medicine.[1] Pioneering work in the 1930s and 1940s by scientists

including Karl Folkers and Venancio Deulofeu led to the isolation and initial characterization of

several foundational Erythrina alkaloids, such as erysodine and erysopine.[1]
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Erysotrine was subsequently isolated from various parts of numerous Erythrina species,

including the seeds of Erythrina addisoniae and Erythrina crista-galli, the flowers of Erythrina

mulungu, and the leaves of Erythrina suberosa.[2][3][4] Its identification as a distinct chemical

entity was the result of systematic phytochemical investigations involving classical acid-base

extraction techniques followed by chromatographic separation.[5]

Natural Sources
Erysotrine has been identified as a constituent in a wide array of Erythrina species, including

but not limited to:

Erythrina addisoniae[2]

Erythrina crista-galli[3]

Erythrina mulungu

Erythrina suberosa[4]

Erythrina verna

Erythrina variegata

Structural Elucidation
The determination of Erysotrine's structure was a complex undertaking, reflecting the broader

evolution of natural product chemistry from classical chemical degradation methods to modern

spectroscopic techniques.[6] The core of Erysotrine is the erythrinan skeleton, a tetracyclic

spiroamine system that presents a significant stereochemical and constitutional challenge.[1]

Initial structural hypotheses were based on UV and IR spectroscopy, elemental analysis, and

chemical derivatization. However, the definitive structure was established through the

comprehensive application of:

Mass Spectrometry (MS): To determine the molecular formula (C₁₉H₂₃NO₃) and

fragmentation patterns, providing initial clues about the connectivity of the ring system.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY,

HSQC, HMBC) NMR analyses were crucial for establishing the planar structure, assigning

protons and carbons, and piecing together the tetracyclic framework.

X-ray Crystallography: This technique provided the ultimate confirmation of the relative and

absolute stereochemistry of the molecule's multiple chiral centers.

The elucidated structure revealed Erysotrine as (3β)-1,2,6,7-tetradehydro-3,15,16-

trimethoxyerythrinan.

Chemical Synthesis
The unique and complex architecture of the Erythrina alkaloids has made them an attractive

target for total synthesis. The first total synthesis of (±)-Erysotrine was achieved by a group

including T. Sano and Y. Tsuda in 1982. Their strategy demonstrated an efficient and

stereocontrolled method for constructing the challenging erythrinan core.

A key step in their approach, and in subsequent syntheses of related alkaloids, often involves a

Diels-Alder reaction to construct the hydroindole portion of the molecule.[7] For instance, the

first chiral total synthesis of (+)-Erysotrine, reported in 1992 by Tsuda et al., utilized an

asymmetric Diels-Alder reaction under high pressure (10 Kbar) as the pivotal step to introduce

chirality and form the key bicyclic intermediate.[8] This work represented a significant milestone

in the stereoselective synthesis of this class of alkaloids.

Pharmacology and Mechanism of Action
The pharmacological interest in Erythrina alkaloids stems from their potent effects on the

central nervous system (CNS). Erysotrine, like its close analogue erysodine, functions as a

potent and selective competitive antagonist at neuronal nicotinic acetylcholine receptors

(nAChRs).[8]

Mechanism of Action: nAChR Antagonism
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic

transmission throughout the central and peripheral nervous systems.[9] They are crucial for

cognitive processes, learning, memory, and attention. The α4β2 nAChR subtype is particularly

abundant in the brain and is a primary target for nicotine, mediating its addictive properties.
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Erysotrine exerts its effect by binding to the same site as the endogenous agonist

acetylcholine (ACh) on the α4β2 nAChR.[8] However, unlike an agonist, the binding of

Erysotrine does not induce the conformational change required to open the ion channel. By

occupying the binding site, it physically blocks acetylcholine and other nicotinic agonists (like

nicotine) from activating the receptor, thereby inhibiting the influx of Na⁺ and Ca²⁺ ions and

preventing neuronal depolarization. This competitive antagonism underlies the observed CNS

depressant and neuromuscular blocking effects of Erythrina alkaloids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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